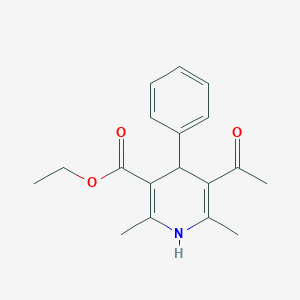
Ethyl 5-acetyl-2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-acetyl-2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3-carboxylate is a derivative of 1,4-dihydropyridine, a class of compounds known for their significant pharmacological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-acetyl-2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3-carboxylate typically involves the Hantzsch reaction. This multi-component reaction involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted dihydropyridine and pyridine derivatives.
科学的研究の応用
Ethyl 5-acetyl-2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which can be used in the treatment of hypertension and cardiovascular diseases.
Biological Research: The compound’s interactions with various biological targets make it a subject of interest in pharmacological studies.
Industrial Applications: Its derivatives are used in the synthesis of various pharmaceuticals and agrochemicals.
作用機序
The compound exerts its effects primarily by interacting with calcium channels. It binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This action results in the relaxation of vascular smooth muscles, leading to a decrease in blood pressure . The molecular targets include the α1 subunit of the L-type calcium channel, and the pathways involved are related to calcium ion regulation and signal transduction .
類似化合物との比較
Similar Compounds
Nifedipine: Another 1,4-dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A long-acting calcium channel blocker with similar pharmacological properties.
Felodipine: Known for its high vascular selectivity and used in the treatment of hypertension.
Uniqueness
Ethyl 5-acetyl-2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern, which can influence its pharmacokinetic and pharmacodynamic properties. The presence of the acetyl and ethyl ester groups can affect its solubility, stability, and interaction with biological targets .
特性
CAS番号 |
20970-69-8 |
|---|---|
分子式 |
C18H21NO3 |
分子量 |
299.4 g/mol |
IUPAC名 |
ethyl 5-acetyl-2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C18H21NO3/c1-5-22-18(21)16-12(3)19-11(2)15(13(4)20)17(16)14-9-7-6-8-10-14/h6-10,17,19H,5H2,1-4H3 |
InChIキー |
ZUWFHCIZNKCXND-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2)C(=O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















